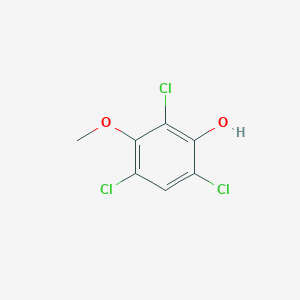

2,4,6-Trichloro-3-methoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

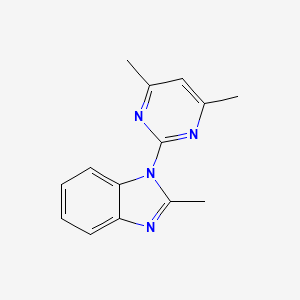

2,4,6-Trichloro-3-methoxyphenol is a chemical compound with the molecular weight of 227.47 . It is a powder in physical form . The IUPAC name for this compound is 2,4,6-trichloro-3-methoxyphenol .

Molecular Structure Analysis

The InChI code for 2,4,6-Trichloro-3-methoxyphenol is 1S/C7H5Cl3O2/c1-12-7-4 (9)2-3 (8)6 (11)5 (7)10/h2,11H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

2,4,6-Trichloro-3-methoxyphenol is a powder with a melting point of 64-66 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

1. Thermochemical and Hydrogen Bonding Characteristics

Methoxyphenols, including structures similar to 2,4,6-Trichloro-3-methoxyphenol, are studied for their strong intermolecular and intramolecular hydrogen bonding capabilities in condensed matter. Thermodynamic properties such as enthalpies of formation, vapor pressure, and sublimation enthalpies are analyzed, offering insights into the thermochemical behaviors and pairwise substitution effects in methoxyphenols. This research aids in understanding the relation between properties and structures of these compounds (Varfolomeev et al., 2010).

2. Applications in Chemical Reactions and Material Synthesis

2,4,6-Trichloro-3-methoxyphenol derivatives are used in synthesizing recyclable hypervalent iodine(III) reagents, important for chlorination and oxidation reactions. The reagents derived from these compounds are used in various chemical reactions, demonstrating their utility in organic synthesis and material sciences. The ability to recycle these reagents highlights their potential for sustainable chemical processes (Thorat, Bhong, & Karade, 2013).

3. Environmental Interaction and Contamination Studies

Research involving 2,4,6-Trichloro-3-methoxyphenol extends to environmental science, particularly studying its reactivity with chloramines and its presence as a contaminant in water. These studies are crucial for understanding the environmental impact of such compounds and their behavior in water treatment processes. It also assists in assessing the risk and developing strategies for managing such contaminants (Heasley et al., 2004).

4. Examination in Dietary Exposure and Human Health

Studies also investigate human exposure to compounds like 2,4,6-Trichloro-3-methoxyphenol through diet, evaluating their concentrations in breast milk and serum. Understanding the dietary intake and bioaccumulation of such organohalogen contaminants is vital for assessing potential health risks and establishing safety guidelines (Fujii et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,4,6-trichloro-3-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMBXEUDRVYVLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1Cl)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2965330.png)

![N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965333.png)

![3-[[1-[(1,1-Dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2965334.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide](/img/structure/B2965340.png)

![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2965341.png)

![Ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2965342.png)

![3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2965343.png)